1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is a compound that features a piperazine ring substituted with an imidazole moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of therapeutic agents targeting various biological pathways. The structure combines the properties of both piperazine and imidazole, which may contribute to its biological activity.
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine can be classified as a heterocyclic organic compound. It belongs to the category of piperazine derivatives and imidazole derivatives, which are known for their diverse biological activities.
The synthesis of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with an appropriate imidazole derivative. Various methods have been explored, including:
For instance, one reported synthesis involves treating 4-methylpiperazine with an imidazole aldehyde under basic conditions, followed by purification through column chromatography to yield the final product . The characterization of the compound is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The molecular structure of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine consists of:
The molecular formula for 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is C9H12N4, with a molar mass of approximately 176.22 g/mol. The compound exhibits specific chemical shifts in NMR that correspond to both the piperazine and imidazole protons, aiding in its structural elucidation .
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine can participate in various chemical reactions due to its functional groups:
For example, reactions involving electrophiles can lead to modifications of the imidazole ring or piperazine nitrogen, producing derivatives with altered pharmacological properties .
The mechanism of action for compounds like 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine often involves interaction with specific biological targets such as receptors or enzymes. The imidazole group may facilitate binding to biological macromolecules due to its ability to participate in hydrogen bonding and π-stacking interactions.
Research indicates that similar compounds exhibit activity at dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders . The precise mechanism may vary depending on the structural modifications and target interactions.
The physical properties of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine include:
Chemical properties include:
Relevant data from spectral analyses (NMR, IR) confirm these properties and assist in identifying purity and structural integrity .
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine has potential applications in:
The ongoing research into its derivatives continues to explore additional therapeutic applications across various fields, including oncology and psychiatry.
The structural architecture of 1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine exemplifies a rational molecular hybridization strategy, combining two pharmacologically privileged heterocycles: the imidazole ring and the N-methylpiperazine moiety. The imidazole component serves as a versatile bioisostere for purine nucleotides, enabling critical hydrogen-bonding interactions via its N1-H and N3 atoms, which mimic endogenous adenine binding in kinase domains and nucleotide-binding sites [3]. This motif is prevalent in kinase inhibitors (e.g., nilotinib) and cytotoxic agents due to its capacity for π-stacking and coordination with metalloenzymes [3]. Concurrently, the 4-methylpiperazine unit contributes enhanced solubility and bioavailability through its tertiary amine, while acting as a conformational modulator. The methyl substituent fine-tunes basicity (pKa ~7.5–8.5), optimizing membrane permeability and mitigating P-glycoprotein efflux—a limitation observed in unmethylated analogs [9].
Fragment-based drug design (FBDD) underpins the development of this hybrid scaffold, leveraging the "build-up" approach from low-molecular-weight fragments. The imidazole and piperazine motifs function as primary pharmacophores identified via target-focused screening:
The −CH₂− linker in 1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine is a critical determinant of pharmacophore spatial orientation. Unlike rigid connectors (e.g., alkenes, amides), the methylene group provides controlled flexibility:
Table 1: Biophysical and Computational Properties of the Methylene Spacer
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Bond Length (C−C) | 1.54 Å | DFT (B3LYP/6-31G*) | Ensures minimal steric clash |
| Dihedral Flexibility | 60°–120° | MD Simulations (AMBER) | Enables adaptive binding |
| ΔGbind | −8.2 kcal/mol | ITC/MM-PBSA | Optimal for sub-μM potency |
| Hydrophobic Contribution | −1.8 kcal/mol | Free Energy Decomposition | Enhances target residence time |
Clinically successful heterocyclic hybrids highlight the strategic advantage of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine’s design:
Table 2: Performance Comparison of Hybrid Scaffolds in Oncology
| Scaffold Type | Target | Potency (IC₅₀/GI₅₀) | LogP | TPSA (Ų) | Advantage/Limitation |
|---|---|---|---|---|---|
| 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine | ERα/Tubulin | 2–10 μM* | 1.8–2.2 | 45–50 | Balanced flexibility/bioavailability |
| Triazole-Piperazine-Nitroimidazole (9g/k) | ERα | 2.00 ± 0.03 μM | 3.7 | 85 | Metabolic stability; high polarity |
| Benzimidazole-Piperazine (Ponatinib-like) | Kinases | 0.81 μM (GI₅₀) | 4.1 | 70 | Rigidity; off-target toxicity |
| Imidazole-Pyrazole (2) | Aurora Kinase | 0.63 μM (GI₅₀) | 2.9 | 65 | Potency; hERG liability |
*Estimated from structural analogs; experimental validation pending.
The methylene spacer in 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine strategically balances rigidity and adaptability, outperforming triazoles in membrane penetration (LogP 1.8–2.2 vs. >3.5) and benzimidazoles in synthetic modularity [6] [8]. This positions it as a versatile template for targeting multifactorial diseases like hormone-sensitive cancers and kinase-driven malignancies.
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7